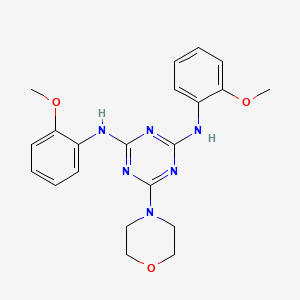![molecular formula C14H21N5O B4539626 N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N,1,3-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B4539626.png)
N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N,1,3-trimethyl-1H-pyrazole-4-carboxamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrazole derivatives involves multiple steps, starting from basic precursors to the final compound. While specific synthesis routes for this compound are not directly available, analogous procedures suggest a multi-step synthesis involving initial formation of pyrazole rings followed by subsequent functionalization. For example, the synthesis of related pyrazole carboxamides involves the reaction of corresponding diazopyrazoles to form triazenopyrazoles, indicating a general pathway for introducing various substituents onto the pyrazole core (Shealy & O'dell, 1971).
Molecular Structure Analysis
Pyrazole derivatives exhibit interesting molecular structures due to the presence of the pyrazole ring, a five-membered ring containing nitrogen atoms. The molecular structure is further complicated by substituents which can influence the overall geometry, electronic distribution, and intermolecular interactions. X-ray crystallography and NMR studies are commonly employed to elucidate these structures, providing insights into the conformation and stereochemistry of the compound. The detailed molecular structure affects the compound's reactivity and interaction with biological targets (Kumara et al., 2018).
Chemical Reactions and Properties
Pyrazole derivatives are versatile in chemical reactions, participating in various organic transformations such as N-alkylation, acylation, and cyclization reactions. Their reactivity is significantly influenced by the electronic nature of the substituents and the pyrazole ring itself. These compounds can undergo reactions typical of both aromatic and heteroaromatic compounds, including electrophilic substitution and nucleophilic addition reactions. The presence of multiple functional groups allows for a wide range of chemical modifications, leading to a plethora of derivatives with diverse chemical properties (Bondarenko et al., 2015).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as melting point, boiling point, solubility, and stability, are crucial for their practical applications. These properties are influenced by the molecular structure, particularly the nature and position of substituents on the pyrazole ring. Analytical techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) provide valuable information on the thermal behavior and stability of these compounds (Kumara et al., 2018).
Chemical Properties Analysis
The chemical properties of "N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N,1,3-trimethyl-1H-pyrazole-4-carboxamide" and related compounds include acidity/basicity, reactivity towards various reagents, and stability under different conditions. These properties are essential for understanding the compound's behavior in chemical reactions and potential applications. For instance, the electron-donating or withdrawing nature of substituents can affect the compound's acidity and its interactions with acids or bases. Studies on related pyrazole derivatives have highlighted their reactivity in electrophilic substitution reactions and nucleophilic additions, demonstrating the impact of molecular structure on chemical behavior (Shealy & O'dell, 1971).
Propriétés
IUPAC Name |
N-[(1-ethyl-5-methylpyrazol-4-yl)methyl]-N,1,3-trimethylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O/c1-6-19-11(3)12(7-15-19)8-17(4)14(20)13-9-18(5)16-10(13)2/h7,9H,6,8H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOBKTJWTKIHOAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)CN(C)C(=O)C2=CN(N=C2C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-ethyl-5-methylpyrazol-4-yl)methyl]-N,1,3-trimethylpyrazole-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2,5-dichlorophenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B4539545.png)
![N-[3-(acetylamino)phenyl]-2-methyl-3-phenylacrylamide](/img/structure/B4539553.png)
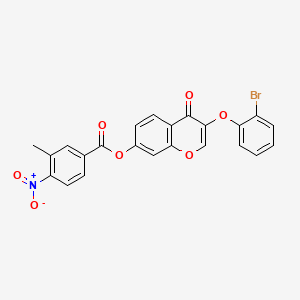
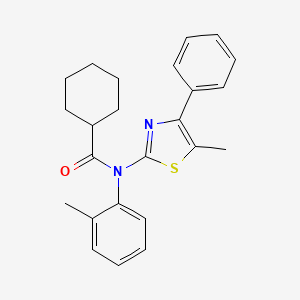
![2-(butylthio)-3-ethyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4539568.png)
![2-[(5-methyl-3-thienyl)carbonyl]-N-phenylhydrazinecarboxamide](/img/structure/B4539579.png)
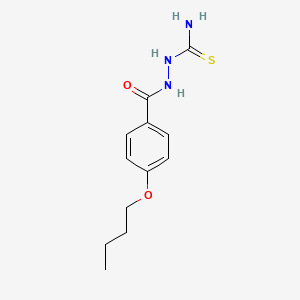
![N-isopropyl-2-methoxy-5-({[2-(1-pyrrolidinylcarbonyl)phenyl]amino}sulfonyl)benzamide](/img/structure/B4539597.png)
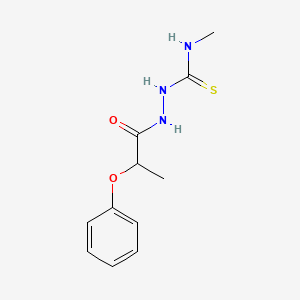
![2-(4-biphenylyloxy)-N'-[(4-ethylphenoxy)acetyl]acetohydrazide](/img/structure/B4539616.png)
![N-benzyl-2-{[2-(2-furyl)-4-oxo-4H-chromen-6-yl]oxy}acetamide](/img/structure/B4539623.png)
![N-{4-[(butylamino)sulfonyl]phenyl}-2,2-dichloroacetamide](/img/structure/B4539640.png)
![N-{1,1-dimethyl-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}benzenesulfonamide](/img/structure/B4539649.png)
